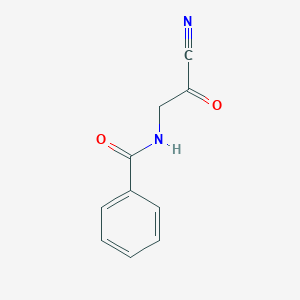Benzamidoethanoyl cyanide
CAS No.: 875837-24-4
Cat. No.: VC16891715
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 875837-24-4 |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 2-benzamidoacetyl cyanide |
| Standard InChI | InChI=1S/C10H8N2O2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,7H2,(H,12,14) |
| Standard InChI Key | OMAFNPXGHSONJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Benzamidoethanoyl cyanide (IUPAC: N-(cyanomethyl)benzamide) consists of a benzamide core (C₆H₅CONH₂) functionalized with a cyanomethyl group (-CH₂CN) at the amide nitrogen (Figure 1). Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The planar benzamide group facilitates π-π stacking interactions, while the polar cyanomethyl moiety enhances solubility in polar aprotic solvents.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)NCC#N |
| InChI Key | NCESPLNREYITQW-UHFFFAOYSA-N |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm the presence of amide and nitrile groups .
-
NMR: ¹H NMR (DMSO-d₆) exhibits a singlet at δ 4.35 ppm (CH₂CN) and aromatic protons at δ 7.45–7.85 ppm .
Synthesis and Optimization
Synthetic Routes
Benzamidoethanoyl cyanide is typically synthesized via N-alkylation of benzamide with bromoacetonitrile under basic conditions (Scheme 1) :
Scheme 1:
Reaction optimization studies indicate that using K₂CO₃ in DMF at 60°C for 12 hours yields >85% purity . Alternatively, reductive amination of benzaldehyde with cyanomethylamine has been explored but shows lower efficiency .
Crystallographic Behavior
Benzamide derivatives often exhibit polymorphism and non-classical crystal morphologies. For instance, benzamide Form II crystals adopt a helicoidal structure due to lamellar mismatches, generating internal twist moments . While similar behavior in benzamidoethanoyl cyanide remains unconfirmed, its planar amide group suggests potential for anisotropic growth under high supersaturation .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (25 mg/mL) and acetonitrile (10 mg/mL), but insoluble in water (<0.1 mg/mL) .
-
Stability: Stable at room temperature for >6 months but degrades under acidic or basic conditions via hydrolysis of the nitrile group .
Thermal Analysis
Differential scanning calorimetry (DSC) of analogous N-alkyl benzamides reveals melting points between 120–140°C, with decomposition onset at ~200°C .
Biological and Pharmacological Relevance
Cytochrome P450 Inhibition
Primary amine-containing benzamides exhibit CYP3A4 inhibition (IC₅₀ = 0.074 μM) . Substitution with a cyanomethyl group could mitigate this off-target effect by reducing basicity.
Applications in Materials Science
The helicoidal growth observed in benzamide Form II crystals suggests that benzamidoethanoyl cyanide could serve as a model for studying stress-induced twisting in molecular crystals. Such materials have potential applications in chiral optics and piezoelectric devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume